5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine
Description
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine is a halogenated pyridine derivative characterized by bromo and chloro substituents at positions 5 and 3, respectively, and a cyclopentyloxy group at position 2.
Properties
IUPAC Name |
5-bromo-3-chloro-2-cyclopentyloxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-7-5-9(12)10(13-6-7)14-8-3-1-2-4-8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKXPZFEPXLMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3-Chloro-2-(cyclopentyloxy)pyridine
A common route involves brominating 3-chloro-2-(cyclopentyloxy)pyridine at the 5-position. This method employs bromine (Br₂) or hydrobromic acid (HBr) in the presence of a nitrosating agent such as sodium nitrite (NaNO₂). For example, ChemicalBook details a protocol where 2-amino-5-chloropyridine is treated with bromine (0.52 mol) in 48% HBr at 0–10°C, followed by sodium nitrite addition, achieving a 93% yield of 2-bromo-5-chloropyridine. Adapting this to the target compound, the reaction proceeds as follows:
Key Conditions :
Sequential Halogenation for Multi-Substituted Pyridines
An alternative method involves sequential halogenation. For instance, Ambeed demonstrates the use of ZSM-5 molecular sieves in chlorinating 3-methylpyridine with carbon tetrachloride (CCl₄) at 350°C, yielding 2-chloro-5-(trichloromethyl)pyridine. While this targets a different compound, the principles apply:
-
Chlorination : Introduce chlorine at the 3-position using Cl₂ gas under controlled pressure.
-
Bromination : Substitute hydrogen at the 5-position with bromine via electrophilic aromatic substitution.
Etherification: Introducing the Cyclopentyloxy Group
The cyclopentyloxy moiety is introduced through nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution (NAS)
Reaction of 5-bromo-3-chloro-2-fluoropyridine with cyclopentanol under basic conditions replaces the fluorine atom. Ambeed reports a similar procedure using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF):
Optimization Insights :
Palladium-Catalyzed Coupling Reactions
Modern approaches employ Suzuki-Miyaura coupling for etherification. Ambeed illustrates this with tert-butyl 3-methyl-4-boronated benzoate reacting under palladium catalysis:
Conditions :
-
Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂)
-
Solvent system: 1,4-Dioxane/water (10:1 v/v)
Reaction Mechanisms and Kinetic Considerations
Electrophilic Bromination Mechanism
Bromination proceeds via the generation of Br⁺ ions from Br₂ and HBr, which attack the electron-deficient pyridine ring. The 5-position is favored due to the directing effects of the adjacent chlorine and oxygen substituents.
Etherification via NAS
The fluorine atom’s high electronegativity activates the pyridine ring for nucleophilic attack. Cyclopentanol, deprotonated by t-BuOK, forms a cyclopentoxide ion that displaces fluoride in a two-step process:
-
Rate-limiting step : Formation of the Meisenheimer complex.
-
Fluoride expulsion : Regeneration of aromaticity drives the reaction.
Industrial-Scale Production and Optimization
Large-Scale Halogenation
Industrial protocols optimize bromination by:
Chemical Reactions Analysis
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized as a building block in the synthesis of pharmaceutical agents. Its potential therapeutic effects are under investigation, particularly in targeting specific diseases.
- Case Study: Anticancer Activity
- In vitro studies have demonstrated that 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine exhibits significant inhibitory effects on various cancer cell lines, including breast cancer. The mechanism involves binding to fibroblast growth factor receptors (FGFRs), leading to reduced cell proliferation and increased apoptosis .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : It participates in redox reactions, altering the oxidation state of the pyridine ring or substituents.
- Coupling Reactions : It can be involved in cross-coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Amines, thiols, alkoxides |
| Oxidation | Alteration of oxidation state | Hydrogen peroxide, potassium permanganate |
| Reduction | Reduction of functional groups | Lithium aluminum hydride, sodium borohydride |
| Coupling | Formation of carbon-carbon bonds | Palladium catalysts, organoboron reagents |
Material Science
The compound is also explored for its potential in developing novel materials with specific electronic or optical properties. Its unique structural features enable it to be tailored for applications in advanced materials research .
Antibacterial Properties
Emerging studies indicate that this compound may possess antibacterial activity:
- Biofilm Inhibition : Preliminary results suggest that it can inhibit biofilm formation in various bacterial strains, demonstrating dose-dependent effects.
- Minimum Biofilm Inhibitory Concentrations (MBIC) : Studies report promising MBIC values, indicating strong activity against biofilm-forming bacteria .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and produce specific effects .
Comparison with Similar Compounds
Substituent Variations
The following table summarizes key analogs and their structural differences:
Key Observations :
Physicochemical Properties
- Thermal Stability : Halogenated pyridines generally exhibit high thermal stability, as seen in 2-bromo-3-methylpyridine (decomposition >200°C) .
Biological Activity
5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine is a compound of interest in medicinal chemistry due to its unique structural features, including halogen substituents and a cyclopentyloxy group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.56 g/mol. The presence of bromine and chlorine atoms, along with the cyclopentyloxy group, influences its lipophilicity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen atoms enhance the compound's ability to form strong interactions through halogen bonding, which can modulate the activity of target proteins. The cyclopentyloxy group increases lipophilicity, facilitating cell membrane penetration and access to intracellular targets.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties. For example, derivatives containing bromine or chlorine have been shown to inhibit the growth of various pathogens by interfering with essential cellular processes such as DNA replication and protein synthesis. The specific antimicrobial efficacy of this compound remains to be fully characterized, but its structural similarities suggest potential effectiveness against certain bacteria and fungi .
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related pyridine derivatives have shown significant inhibitory effects against viruses like dengue and H5N1 influenza. These compounds often act at early stages of the viral lifecycle, reducing the production of infectious virions . Further investigation into the antiviral capabilities of this compound may yield promising results.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated various pyridine derivatives for their antimicrobial activity against a range of pathogens. Compounds with halogen substituents exhibited varying degrees of inhibition, suggesting that this compound could possess similar properties due to its bromine and chlorine content .
- Antiviral Screening : In vitro studies on related compounds indicated that modifications in substituents significantly impacted antiviral efficacy. The selectivity index (SI) was used to measure the balance between cytotoxicity and antiviral activity, providing insights into the therapeutic potential of similar structures .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies on pyridine derivatives have shown that electronic properties and steric factors significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhances antimicrobial activity, which may also apply to this compound .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Bromine at position 5; chlorine at position 3; cyclopentyloxy group | Potential for broad-spectrum antimicrobial activity |
| 3-Bromo-2-(cyclopentyloxy)pyridin-4-amine | Bromine at position 3; amine group | Enhanced biological activity due to amine |
| 5-Chloro-2-(cyclopentyloxy)pyridine | Chlorine instead of bromine | Different reactivity patterns |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-3-chloro-2-(cyclopentyloxy)pyridine, and how can purity be ensured?
- Methodology : The synthesis typically involves sequential halogenation and functional group introduction. A starting pyridine derivative (e.g., 3-hydroxypyridine) undergoes bromination using Br₂ in acetic acid, followed by chlorination with thionyl chloride (SOCl₂) or PCl₅. Cyclopentyloxy group introduction may require nucleophilic substitution with cyclopentanol under basic conditions (e.g., NaH in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by HPLC (>95% purity) are critical. Monitor reaction progress using TLC and confirm structures via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H NMR can identify proton environments near halogens (e.g., deshielding effects at C-5 bromine). C NMR detects carbon chemical shifts influenced by electronegative substituents.
- X-ray crystallography : Resolves absolute stereochemistry and confirms the cyclopentyloxy group’s orientation.
- IR spectroscopy : Confirms the presence of ether (C-O-C) stretches (~1100 cm⁻¹).
Cross-reference data with PubChem entries for analogous pyridine derivatives (e.g., InChIKey: MUUIXVLMQRHUBN-UHFFFAOYSA-N) to validate assignments .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during halogenation of the pyridine core?
- Methodology : Regioselectivity in bromination/chlorination is influenced by directing groups. The cyclopentyloxy group at C-2 acts as an electron-donating group, directing electrophilic substitution to C-5. Use Lewis acids (e.g., FeBr₃) to enhance bromination at C-6. For chlorination, SOCl₂ in DMF selectively targets C-3 due to steric and electronic effects. Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. How can this compound serve as a scaffold for designing kinase inhibitors in medicinal chemistry?
- Methodology : The bromine and chlorine atoms provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to introduce pharmacophores. Replace the cyclopentyloxy group with bioisosteres (e.g., tetrahydropyran) to optimize pharmacokinetics. Test inhibitory activity against target kinases (e.g., JAK2) using enzymatic assays (IC₅₀ determination) and validate binding via co-crystallization or molecular docking studies. Compare analogs using SAR tables to identify critical substituents .
Q. How should researchers address contradictory spectroscopic data in structural elucidation?
- Methodology : Conflicting NMR/data may arise from tautomerism or impurities.
- Step 1 : Repeat synthesis and purification to exclude byproducts.
- Step 2 : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Step 3 : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator).
- Step 4 : Analyze alternative regioisomers (e.g., 5-chloro-3-bromo derivatives) to rule out misassignment.
Document discrepancies in open-access databases (e.g., PubChem) for community verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
